3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile
Overview
Description
3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile is a chemical compound with the molecular formula C9H5N3O . It has been studied for its potential applications in the field of medicine .
Synthesis Analysis
The synthesis of this compound and its derivatives has been described in several studies . For instance, one study described the design, synthesis, and biological evaluation of a series of 4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline derivatives as potential c-Met kinase inhibitors .Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, five hydrogen atoms, three nitrogen atoms, and one oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the retrieved sources .Safety and Hazards
Future Directions
The future directions for the research and development of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile and its derivatives seem promising. They have potential applications in the field of medicine, particularly as potential c-Met kinase inhibitors for the treatment of cancers . Further investigations are needed to explore their full potential.
Mechanism of Action
Target of Action
The primary target of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer treatment .
Mode of Action
This compound acts by inhibiting the activity of c-Met kinase . By blocking this enzyme, the compound can disrupt the signaling pathways that promote cancer cell growth and survival .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. Most notably, it can disrupt the HGF/c-Met signaling pathway , which is often overactive in various types of cancer . By inhibiting this pathway, the compound can potentially slow down tumor growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cancer cell growth and survival . By blocking c-Met kinase activity, the compound can disrupt essential signaling pathways in cancer cells, potentially leading to reduced tumor growth .
Properties
IUPAC Name |
3-oxo-4H-quinoxaline-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-5-8-9(13)12-7-4-2-1-3-6(7)11-8/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLZJUVTVHUZLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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